molecular formula C11H9ClN2O2S B12804715 5-(2-(4-Chlorophenyl)-2-oxoethyl)-2-imino-1,3-thiazolidin-4-one CAS No. 6630-60-0

5-(2-(4-Chlorophenyl)-2-oxoethyl)-2-imino-1,3-thiazolidin-4-one

Cat. No.: B12804715
CAS No.: 6630-60-0
M. Wt: 268.72 g/mol
InChI Key: DHILMNYQMGWHOS-UHFFFAOYSA-N
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Description

5-(2-(4-Chlorophenyl)-2-oxoethyl)-2-imino-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(4-Chlorophenyl)-2-oxoethyl)-2-imino-1,3-thiazolidin-4-one typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an appropriate cyclizing agent, such as acetic anhydride, to yield the desired thiazolidinone compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those described above. Optimization of reaction parameters such as temperature, solvent, and catalyst can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolidinone derivatives.

    Substitution: Formation of substituted thiazolidinone derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 5-(2-(4-Chlorophenyl)-2-oxoethyl)-2-imino-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various bioactive molecules .

Biology

The compound exhibits potential antibacterial and antifungal activities. It has been studied for its efficacy against various bacterial strains, including Staphylococcus aureus .

Medicine

In medicinal chemistry, this compound is explored for its potential as an antimicrobial agent. Its derivatives have shown promising results in inhibiting the growth of pathogenic microorganisms .

Industry

The compound can be used in the development of new materials with specific properties, such as antimicrobial coatings for medical devices and surfaces .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-(4-Chlorophenyl)-2-oxoethyl)-2-imino-1,3-thiazolidin-4-one is unique due to its thiazolidinone ring structure, which imparts specific chemical and biological properties. The presence of the imino group enhances its reactivity and potential for forming various derivatives with enhanced biological activities .

Properties

CAS No.

6630-60-0

Molecular Formula

C11H9ClN2O2S

Molecular Weight

268.72 g/mol

IUPAC Name

2-amino-5-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazol-4-one

InChI

InChI=1S/C11H9ClN2O2S/c12-7-3-1-6(2-4-7)8(15)5-9-10(16)14-11(13)17-9/h1-4,9H,5H2,(H2,13,14,16)

InChI Key

DHILMNYQMGWHOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CC2C(=O)N=C(S2)N)Cl

Origin of Product

United States

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